molecular formula C27H35NO9 B120421 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid CAS No. 91411-76-6

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid

Cat. No.: B120421
CAS No.: 91411-76-6
M. Wt: 517.6 g/mol
InChI Key: DPSCUTCAFODJSS-UIITUPLWSA-N
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Description

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H35NO9 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Propafenone beta-D-Glucuronide, also known as Propafenone glucuronide, is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels present in the cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is essential for the normal rhythm of the heart .

Mode of Action

Propafenone glucuronide, like its parent compound Propafenone, works by inhibiting sodium channels . This action restricts the entry of sodium into cardiac cells, resulting in reduced excitation . It slows the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors . The drug is then ultimately metabolized to glucuronide or sulfate conjugates .

Pharmacokinetics

Propafenone undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . It is highly protein-bound . The elimination half-life is 5 to 8 hours in most patients . Propafenone is metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 to two active metabolites (5-hydroxypropafenone and N-depropylpropafenone) then ultimately to glucuronide or sulfate conjugates .

Result of Action

The inhibition of sodium channels by Propafenone glucuronide leads to a decrease in the excitability of cardiac muscle cells . This results in a slowing of the heart rate and a stabilization of the heart rhythm . It is used in the treatment of atrial and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of Propafenone glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, genetic factors can influence how an individual’s body metabolizes the drug, which can impact its effectiveness . More research is needed to fully understand the influence of environmental factors on the action of Propafenone glucuronide.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCUTCAFODJSS-UIITUPLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919764
Record name 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91411-76-6
Record name beta-D-Glucopyranosiduronic acid, 1-((2-(1-oxo-3-phenylpropyl)phenoxy)methyl)-2-(propylamino)ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091411766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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